molecular formula C11H17NO2 B11063473 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid

3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid

Cat. No.: B11063473
M. Wt: 195.26 g/mol
InChI Key: NLVKXUMJDTWACF-UHFFFAOYSA-N
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Description

3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor molecule under specific conditions to form the desired ring structure. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3a,6a-Dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxylic acid stands out due to its specific ring structure and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from similar compounds .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid

InChI

InChI=1S/C11H17NO2/c1-9-6-12-11(8(13)14)5-7(9)3-4-10(9,11)2/h7,12H,3-6H2,1-2H3,(H,13,14)

InChI Key

NLVKXUMJDTWACF-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C1(CNC2(C3)C(=O)O)C

Origin of Product

United States

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